![molecular formula C20H19FN4O2 B2475663 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 877650-29-8](/img/structure/B2475663.png)
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
Neuropharmacology
This compound has shown potential as a monoamine oxidase B (MAO-B) inhibitor . MAO-B inhibitors are crucial in the treatment of neurodegenerative diseases like Parkinson’s disease. By inhibiting MAO-B, the compound can help increase the levels of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit strong bactericidal effects against Gram-negative bacteria. This makes it a promising candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antitumor Activity
The compound has been evaluated for its antitumor properties . Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth .
Psychiatric Disorders
Given its structure, the compound may interact with various neurotransmitter systems, making it a potential candidate for treating psychiatric disorders such as depression and anxiety . Piperazine derivatives are known for their psychoactive properties, and this compound could be explored for similar applications .
Anti-inflammatory Properties
There is potential for this compound to act as an anti-inflammatory agent . Inflammation is a common underlying factor in many chronic diseases, and compounds that can modulate inflammatory pathways are valuable in therapeutic development .
Cardiovascular Research
The compound may also have applications in cardiovascular research . Piperazine derivatives have been studied for their effects on cardiovascular health, including their potential to act as vasodilators or to influence heart rate and blood pressure .
Enzyme Inhibition Studies
This compound can be used in enzyme inhibition studies to understand its interaction with various enzymes. Such studies are crucial for drug development as they help identify potential therapeutic targets and understand the compound’s mechanism of action .
Synthetic Chemistry
In the field of synthetic chemistry , this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile tool for chemists .
Mechanism of Action
Target of Action
The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a part of the DNA damage signaling system due to its ability to recognize and quickly bind to single-stranded or double-stranded DNA breaks . It is involved in a variety of DNA-related functions, including gene amplification, cell division, differentiation, apoptosis, DNA repair, and it also affects telomere length and chromosome stability .
Mode of Action
The compound acts as a highly potent inhibitor of both PARP-1 and PARP-2 . By inhibiting these enzymes, it prevents the repair of DNA damage, leading to cell death. This is particularly effective in cancer cells that have defects in other DNA repair mechanisms .
Biochemical Pathways
The inhibition of PARP leads to an accumulation of DNA damage. This triggers a cascade of events leading to cell cycle arrest and apoptosis , or programmed cell death . The exact pathways affected can vary depending on the cell type and the presence of other genetic mutations.
Pharmacokinetics
The compound exhibits good pharmacokinetic profiles and oral bioavailability . It is formulated in a solid dispersion with a matrix polymer that exhibits low hygroscopicity and high softening temperature, such as copovidone . This formulation increases the bioavailability of the drug .
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells. It shows standalone activity against BRCA1-deficient breast cancer cell lines . This makes it a promising candidate for the treatment of BRCA1- and BRCA2-defective cancers .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the matrix polymer used in the formulation can affect the drug’s stability and bioavailability . Additionally, the compound’s efficacy can be influenced by the presence of other drugs or substances that interact with PARP or the same DNA repair pathways.
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-14-6-7-18-22-12-15(20(27)25(18)13-14)19(26)24-10-8-23(9-11-24)17-5-3-2-4-16(17)21/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSAYBBRBYTRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
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